Gentamicin C1
Overview
Description
Gentamicin C1 is a component of the clinically important aminoglycoside antibiotic, gentamicin. This antibiotic is a mixture of three components, each binding to the ribosomal A site, causing misreading of the genetic code and inhibiting translocation (Yoshizawa, Fourmy, & Puglisi, 1998).
Synthesis Analysis
Gentamicin C1a and its isomer C2b, which are minor components of gentamicin, can be synthesized from sisomicin. This process involves selective oxidation of the side chain in ring I, hydrogenation of the double bond in ring I, inversion of configuration at position 5', and installation of the 6'-amino group by reductive amination (Jana & Crich, 2022).
Molecular Structure Analysis
Gentamicin C1a binds in the major groove of the RNA. Rings I and II direct specific RNA-drug interactions, while Ring III, characteristic of this subclass of aminoglycosides, also directs specific RNA interactions with conserved base pairs (Yoshizawa, Fourmy, & Puglisi, 1998).
Chemical Reactions and Properties
Gentamicin's biosynthesis involves a series of reactions including phosphorylation, elimination, migration, and transamination steps, each contributing to the formation of the final antibiotic complex (Li et al., 2021).
Physical Properties Analysis
While specific physical properties of Gentamicin C1 are not detailed in the available literature, its solubility and stability are crucial for its biological activity, as seen in other antibiotics of its class.
Chemical Properties Analysis
The gentamicin complex is heavily methylated, and the methylation pattern plays a crucial role in its biological activity. The methylation network in gentamicin biosynthesis involves specific genes and enzymes that define its methylation pattern, crucial for its effectiveness as an antibiotic (Li et al., 2018).
Scientific Research Applications
Antibiotic Use : Gentamicin C complex, including C1, is extensively used in treating systemic Gram-negative infections. Its methylation network can be engineered for the semisynthesis of next-generation antibiotics (Li et al., 2018). Additionally, Gentamicin is also a broad-spectrum antibiotic used in combination chemotherapy and osteomyelitis treatment (Kumar, Himabindu & Jetty, 2008).
Gene Therapy Applications : Gentamicin C1 has been explored for use in gene therapy (Kumar, Himabindu & Jetty, 2008).
Industrial Production and Synthesis : A strain of Micromonospora purpurea that produces gentamicin C1a can be used in the industrial production of C1a for the synthesis of etimicin (Wei et al., 2019).
Treatment of Ménière's Disease : Different gentamicin compounds, including GM-C1, have varying effects on the inner ear, potentially aiding in treating Ménière's disease (Kobayashi et al., 2003).
Mechanism of Action : Gentamicin C1a binds in the RNA's major groove, causing misreading of the genetic code and inhibiting translocation, crucial in its antibacterial action (Yoshizawa, Fourmy & Puglisi, 1998).
Urinary Tract Infections : Gentamicin and Gentamicin C1 have been found equally effective in treating complicated urinary tract infections (Mosegaard, Welling & Madsen, 1975).
Antibiotic Complex Production : Gentamicin C1 is produced by Micromonospora species and is part of a complex used for treating infections caused by Gram-negative bacteria (Weinstein et al., 1967).
Detection in Edible Tissues : A method for determining gentamicin residues in edible tissues of swine and calf has been developed, with limits of quantification of 25.0 ng g(-1) (Cherlet, Baere & Backer, 2000).
Pharmacokinetics in Neonates : Gentamicin components C1, C1a, and C2/C2a/C2b have different pharmacokinetic profiles and low nephrotoxicity in neonates when dosed once-daily at 4 mg/kg/day (Soeorg et al., 2022).
Overproduction for Antibacterial Activity : The inactivation of the gacD gene in Micromonospora purpurea leads to the accumulation of gentamicin C1a, which has the highest antibacterial activity in the clinically important gentamicin C mixture (Li et al., 2013).
Antibacterial vs. Ototoxic Effects : Gentamicin C-subtypes display different degrees of antibacterial activities and ototoxicity, which is crucial for therapeutic applications (O'Sullivan et al., 2020).
Nephrotoxicity Study : Experimental nephrotoxicity from gentamicin C is largely due to the C2 constituent, and its concentration varies in commercial preparations (Kohlhepp et al., 1984).
Bioremediation of Antibiotic Pollution : A bacterial consortia can degrade gentamicin, especially gentamicin C1a and C2a, which may be important for bioremediation of antibiotic pollution (Liu et al., 2017).
Analytical Determination : Spherical gold nanoparticles and gold nanorods have been used for the determination of gentamicin with a low limit of detection and minimal interference (Miranda-Andrades et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1R)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H43N5O7/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20/h9-20,25-29H,5-8,22-24H2,1-4H3/t9-,10-,11+,12-,13+,14+,15-,16-,17+,18-,19-,20-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAZRRDELHUEMR-CAMVTXANSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H43N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023091 | |
Record name | Gentamicin C1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Freely soluble in water, Soluble in pyridine, dimethylformamide, in acidic media with salt formation; moderately soluble in methanol, ethanol, acetone; practically insoluble in benzene, halogenated hydrocarbons | |
Record name | Gentamicin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3087 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Aminoglycosides are usually bactericidal in action. Although the exact mechanism of action has not been fully elucidated, the drugs appear to inhibit protein synthesis in susceptible bacteria by irreversibly binding to 30S ribosomal subunits. /Aminoglycosides/, ... Aminoglycosides are aminocyclitols that kill bacteria by inhibiting protein synthesis as they bind to the 16S rRNA and by disrupting the integrity of bacterial cell membrane. Aminoglycoside resistance mechanisms include: (a) the deactivation of aminoglycosides by N-acetylation, adenylylation or O-phosphorylation, (b) the reduction of the intracellular concentration of aminoglycosides by changes in outer membrane permeability, decreased inner membrane transport, active efflux, and drug trapping, (c) the alteration of the 30S ribosomal subunit target by mutation, and (d) methylation of the aminoglycoside binding site. ... /Aminoglycosides/ | |
Record name | Gentamicin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3087 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Gentamicin C1 | |
Color/Form |
White amorphous powder | |
CAS RN |
25876-10-2, 1403-66-3 | |
Record name | Gentamicin C1 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25876-10-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gentamicin C1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025876102 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gentamicin C1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Gentamicin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.332 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GENTAMICIN C1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I904Y9FPPV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Gentamicin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3087 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
102-108 °C | |
Record name | Gentamicin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3087 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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